VPXYLHLDNRBKFM-UHFFFAOYSA-N
Description
The compound corresponding to the InChIKey VPXYLHLDNRBKFM-UHFFFAOYSA-N is identified as Briaviolide F (Compound 6), a chlorinated marine diterpenoid isolated from marine actinomycetes. Its molecular formula is C₂₈H₃₉O₁₀Cl, as determined by HRESIMS analysis (m/z 593.2125 [M + Na]⁺) . Key structural features include:
- A 2β-hydroxyl group (δC 74.0) at C-2, confirmed by comparison with milolide D .
- A hexanoate ester at C-12 (δC 69.7), evidenced by HMBC correlations (δH 2.28, δC 173.1) .
- An acetyl group at C-9 (δC 68.7) with characteristic signals (δH 2.20; δC 169.8, 22.0) .
Stereochemical assignments were resolved via NOESY correlations:
Properties
Molecular Formula |
C21H14N2S |
|---|---|
Molecular Weight |
326.417 |
InChI |
InChI=1S/C21H14N2S/c24-21-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-21/h1-12H,(H2,22,23,24) |
InChI Key |
VPXYLHLDNRBKFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)NC(=S)N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Formulas
The table below compares Briaviolide F with structurally related diterpenoids:
Key Differences:
C-12 Substituent: Briaviolide F has a hexanoate (6-carbon chain), while Briaviolide G likely contains a shorter acyl group (e.g., butyrate), inferred from its molecular formula (C₂₆H₃₃O₁₁Cl vs. C₂₈H₃₉O₁₀Cl) . Milolide D lacks the C-2 hydroxyl group, as indicated by proton shift comparisons .
Stereochemistry :
- Briaviolide F and G share α-orientation at C-2 and C-9 but differ in acyl chain length, impacting lipophilicity and bioactivity .
Spectroscopic Data Comparison
NMR Shifts (Selected Positions):
- C-2 Hydroxyl : The δC 74.0 in Briaviolide F contrasts with Milolide D, which lacks this group, suggesting divergent biosynthetic pathways .
- Acyl Groups: The hexanoate in Briaviolide F (δH 2.28, δC 173.1) versus shorter acyl chains in Briaviolide G may influence solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
